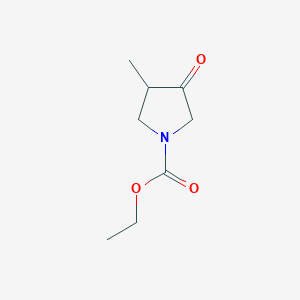

Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate

Description

Contextual Significance of Pyrrolidine (B122466) Derivatives in Synthetic Organic Chemistry

Pyrrolidine derivatives are a cornerstone of modern synthetic organic chemistry, primarily due to their prevalence in natural products and pharmaceuticals. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, serves as a versatile scaffold for the development of a wide array of therapeutic agents. chemicalbook.comnih.gov Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets. nih.govnih.gov This structural feature makes pyrrolidine derivatives indispensable in drug discovery, with applications in areas such as oncology, infectious diseases, and central nervous system disorders.

Historical Development of Pyrrolidinone Scaffolds in Academic Research

The development of synthetic methods for pyrrolidinone scaffolds has a rich history, driven by the quest to access complex molecular architectures. Early research often focused on the modification of naturally occurring amino acids like proline and hydroxyproline. Over the decades, a multitude of synthetic strategies have emerged, including intramolecular cyclization reactions, multicomponent reactions, and various cycloaddition approaches. A significant and classic method for the formation of five-membered rings is the Dieckmann condensation, an intramolecular version of the Claisen condensation, which is particularly effective for creating cyclic β-keto esters. masterorganicchemistry.com More contemporary methods continue to evolve, with a strong emphasis on stereoselectivity to access specific enantiomers of substituted pyrrolidinones, reflecting the increasing demand for chiral drugs.

Contemporary Research Challenges and Opportunities Related to the Compound

Opportunities in this field are vast, especially in the realm of medicinal chemistry. The 4-oxopyrrolidine core is a valuable pharmacophore, and the exploration of novel derivatives could lead to the discovery of new therapeutic agents. The functional groups present in Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate—a ketone, an ester, and a methyl group—offer multiple points for further chemical modification, allowing for the generation of diverse molecular libraries for biological screening. The 3-methyl substitution, in particular, introduces a chiral center, which can be pivotal for biological activity and selectivity. nih.gov

Overview of Research Areas in the Synthesis and Utility of this compound

Direct research detailing the synthesis and utility of this compound is sparse. However, general synthetic strategies for related N-alkoxycarbonyl-4-oxopyrrolidines can be inferred from the literature. A plausible and established route for the synthesis of the 4-oxopyrrolidine ring system is through an intramolecular Dieckmann condensation of a suitably substituted diester precursor. masterorganicchemistry.com Other potential methods include intramolecular cyclization of linear precursors and domino reactions that can efficiently construct the pyrrolidinone core. researchgate.netrsc.org

The utility of this specific compound would likely lie in its role as a building block in the synthesis of more complex molecules. The ketone at the 4-position and the ester at the 1-position are versatile functional groups that can be readily transformed into a variety of other functionalities, making it a potentially valuable intermediate for the synthesis of novel pharmaceutical candidates and other fine chemicals. The carbamate (B1207046) group also serves as a protecting group for the nitrogen, which can be removed or modified in subsequent synthetic steps.

Table 1: Key Chemical Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 73193-54-1 |

| Molecular Formula | C8H13NO3 |

| Core Scaffold | 4-Oxopyrrolidine |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-8(11)9-4-6(2)7(10)5-9/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAXNDIZFKEUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Methyl 4 Oxopyrrolidine 1 Carboxylate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate, several key disconnection strategies can be envisioned, primarily focusing on the formation of the core pyrrolidinone ring.

A primary and highly effective disconnection involves the intramolecular C-C bond between the carbon at position 3 and the carbonyl carbon at position 4. This bond can be retrosynthetically cleaved via a Dieckmann condensation logic, a specialized intramolecular Claisen condensation. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This disconnection leads to an acyclic amino-diester precursor. The analysis proceeds by disconnecting the C-N bonds, revealing three primary building blocks: a glycine (B1666218) ethyl ester derivative, an acrylate (B77674) equivalent, and a methyl halide.

A plausible retrosynthetic pathway is outlined below:

C3-C4 Disconnection (Dieckmann Condensation): The primary disconnection breaks the bond formed during the key cyclization step. This reveals a diester intermediate where the nitrogen atom is flanked by two ester-containing carbon chains.

C-N Disconnections (Alkylation/Michael Addition): Subsequent disconnections of the C-N bonds simplify the diester. One C-N bond disconnection corresponds to an N-alkylation of an amino ester with an α-haloester. The other C-N bond can be disconnected via a Michael addition pathway, where an amine adds to an α,β-unsaturated ester.

This analysis points to a convergent synthesis starting from simple precursors like ethyl glycinate, ethyl acrylate, and methyl iodide.

Classical and Contemporary Approaches to Pyrrolidinone Ring Construction

The formation of the 5-membered pyrrolidinone ring is the cornerstone of the synthesis. Both classical and contemporary methods can be effectively applied.

Classical Approach: The Dieckmann Condensation

The Dieckmann condensation is a robust and well-established classical method for forming five- and six-membered rings. masterorganicchemistry.comorganic-chemistry.org In the context of this compound, the synthesis would begin with the preparation of the key acyclic diester precursor. This can be achieved through a stepwise N-alkylation and Michael addition sequence.

The key cyclization step involves treating the diester with a strong base, such as sodium ethoxide. The base abstracts an α-proton from the carbon adjacent to one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, forming the five-membered ring and eliminating ethanol (B145695). chemistrysteps.com A final acidic workup neutralizes the enolate to yield the target β-keto ester, which is the 4-oxopyrrolidinone ring system.

Contemporary Approaches

Modern organic synthesis offers several powerful alternatives for constructing the pyrrolidinone scaffold, often providing milder conditions and greater functional group tolerance.

Michael Addition-Initiated Ring Closure: This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system, which then undergoes a subsequent cyclization. wikipedia.orgorganic-chemistry.orgnih.gov For the target molecule, an appropriate Michael acceptor could be N-acryl-N-alkyl glycinate. Addition of a methyl organocuprate reagent would install the methyl group at the β-position (the eventual C3 of the ring), generating an enolate that could then cyclize onto the ester to form the 4-oxopyrrolidinone.

Transition Metal-Catalyzed Cyclizations: Intramolecular Heck reactions have emerged as a powerful tool for C-C bond formation and heterocycle synthesis. nih.govchim.itrsc.org A suitable precursor, such as an N-allyl-N-(2-bromoacetyl)amino ester, could undergo a palladium-catalyzed intramolecular cyclization. The oxidative addition of palladium(0) to the aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination or reductive elimination, would forge the pyrrolidinone ring.

Asymmetric Synthesis of Enantiopure this compound

The methyl group at the C3 position creates a stereocenter, making the development of asymmetric syntheses crucial for accessing single enantiomers. Several modern strategies can achieve this with high levels of stereocontrol.

Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. uwindsor.ca Evans-type oxazolidinone auxiliaries are particularly effective in controlling the stereochemistry of Michael additions. researchgate.netharvard.eduresearchgate.net

In a potential synthesis, a chiral oxazolidinone, derived from a natural amino alcohol like valinol, is acylated with an α,β-unsaturated acid chloride. The resulting N-enoyl oxazolidinone serves as the Michael acceptor. The conjugate addition of a methyl group (using an organocuprate reagent) proceeds with high diastereoselectivity, directed by the steric bulk of the auxiliary. The auxiliary effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite face. After the addition, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis or reduction) and recycled, yielding the enantiomerically enriched product which can then be cyclized. youtube.com

| Parameter | Description | Typical Reagents | Key Advantage |

| Auxiliary | Evans Oxazolidinone (derived from (S)-Valinol) | (S)-Valinol, Phosgene derivatives | High diastereoselectivity, recoverable auxiliary |

| Michael Acceptor | N-Enoyl Oxazolidinone | Acryloyl chloride | Activated for conjugate addition |

| Methyl Source | Organocuprate | Me₂CuLi, MeMgBr/CuI | Soft nucleophile for 1,4-addition |

| Cleavage | Hydrolysis or Reductive Cleavage | LiOH/H₂O₂ or LiBH₄ | Mild removal of the auxiliary |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of chiral pyrrolidinones, bifunctional catalysts, such as those derived from cinchona alkaloids or proline, are highly effective in promoting enantioselective Michael additions. rsc.orgrsc.org

A strategy could involve the reaction between an α,β-unsaturated ketoester and a nitrogen-based nucleophile in the presence of a cinchona alkaloid-derived thiourea (B124793) catalyst. nih.govnih.gov The catalyst activates both reaction partners through a dual hydrogen-bonding mechanism. The thiourea moiety activates the electrophile (the unsaturated ester) while the tertiary amine of the alkaloid activates the nucleophile. This dual activation within a chiral environment directs the conjugate addition to proceed enantioselectively, establishing the C3 stereocenter. The resulting Michael adduct can then be subjected to reductive amination and cyclization to furnish the target enantiopure pyrrolidinone.

| Catalyst Type | Example | Activation Mode | Typical Reaction | Enantiomeric Excess (ee) |

| Cinchona Alkaloid | Takemoto Catalyst (Thiourea-based) | Dual H-Bonding | Michael Addition | Often >90% |

| Proline Derivative | Diarylprolinol Silyl Ether | Enamine/Iminium Catalysis | Michael Addition | Often >95% |

The asymmetric intramolecular Heck reaction is a powerful contemporary method for constructing chiral rings. rsc.org This approach relies on a chiral ligand, typically a phosphine (B1218219) like BINAP, to control the stereochemistry during the cyclization of a prochiral substrate.

A potential precursor for the synthesis of this compound would be an N-(2-bromophenyl)-N-(crotonyl)glycine ethyl ester derivative. In the presence of a palladium(0) catalyst and a chiral phosphine ligand, an asymmetric cyclization would occur. The key step is the enantioselective migratory insertion of the alkene into the aryl-palladium bond, which forms the C3-C4 bond and sets the stereocenter. The stereochemical outcome is dictated by the chiral environment created by the ligand coordinated to the palladium center.

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. Ene-reductases (EREDs) are particularly well-suited for the asymmetric reduction of activated carbon-carbon double bonds. mdpi.com

A chemoenzymatic route could begin with an achiral precursor, ethyl 3-methylidene-4-oxopyrrolidine-1-carboxylate. This α,β-unsaturated ketone can be subjected to an asymmetric reduction catalyzed by an ene-reductase. nih.gov Depending on the specific enzyme chosen from a panel of available EREDs (which often show complementary stereoselectivity), either the (R) or (S) enantiomer of the target molecule can be produced with very high enantiomeric excess (often >99% ee). This method is highly attractive due to its operational simplicity, mild reaction conditions (typically in aqueous buffer at or near room temperature), and excellent stereoselectivity.

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

| Ene-Reductase (ERED) | Asymmetric C=C Reduction | α,β-Unsaturated Pyrrolidinone | Chiral 3-Methylpyrrolidinone | Extremely high enantioselectivity (>99% ee), green conditions |

| Alcohol Dehydrogenase (ADH) | Asymmetric Ketone Reduction | Acyclic Diketo-ester | Chiral Hydroxy-keto-ester | Access to chiral alcohol precursors |

Stereocontrol and Diastereoselective Access to Isomers

There is no specific information available in the reviewed literature concerning the stereocontrol and diastereoselective synthesis of this compound isomers. While stereoselective methods for other substituted pyrrolidines are known, such as those involving 1,3-dipolar cycloadditions or the use of chiral auxiliaries, their application to this particular compound has not been described. researchgate.netresearchgate.net

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles specifically to the synthesis of this compound has not been documented. General green chemistry approaches for the synthesis of pyrrolidinone derivatives include the use of biosourced starting materials like levulinic acid, employing environmentally benign solvents such as ethanol, and utilizing multicomponent reactions to improve atom economy. vjol.info.vnrsc.org However, the adaptation of these principles for the target molecule is not reported. The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, are broadly applicable in chemical synthesis but specific data for this compound is absent. yale.eduacs.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

There are no published reports on the use of flow chemistry or continuous processing for the scalable synthesis of this compound. Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and better scalability. nih.govnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including some pyrrolidine (B122466) derivatives. acs.orgacs.org However, its specific application to the synthesis of the title compound remains an unexplored area in the available scientific literature. The potential for scalable synthesis of related structures has been demonstrated, but direct evidence for this compound is lacking. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies of Ethyl 3 Methyl 4 Oxopyrrolidine 1 Carboxylate

Functional Group Transformations at the C-4 Carbonyl Position

The carbonyl group at the C-4 position is a key site for a variety of functional group interconversions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Reduction and Oxidation Reactions

The ketone at the C-4 position can be readily reduced to the corresponding secondary alcohol, yielding ethyl 4-hydroxy-3-methylpyrrolidine-1-carboxylate. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this purpose. The reaction typically proceeds with high yield and can exhibit diastereoselectivity, influenced by the stereocenter at the C-3 position. The relative stereochemistry of the newly formed hydroxyl group can be influenced by the reaction conditions and the directing effect of the adjacent methyl group.

While the oxidation of the C-4 ketone is not a typical transformation, the secondary alcohol obtained from its reduction can be re-oxidized to the ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

| Reaction | Reagent(s) | Product | Notes |

| Reduction | Sodium Borohydride (NaBH₄), Methanol | Ethyl 4-hydroxy-3-methylpyrrolidine-1-carboxylate | Can exhibit diastereoselectivity. |

| Oxidation | Pyridinium Chlorochromate (PCC) | Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate | Oxidation of the corresponding alcohol. |

α-Functionalization Reactions via Enolate Chemistry (e.g., Alkylation, Halogenation)

The presence of α-protons at the C-3 and C-5 positions adjacent to the C-4 carbonyl group allows for the formation of an enolate under basic conditions. This enolate is a potent nucleophile and can participate in various α-functionalization reactions.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. To achieve selective mono-alkylation and prevent side reactions, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used at low temperatures to completely and irreversibly form the enolate. The subsequent addition of an alkyl halide introduces a new alkyl group at the α-position. The regioselectivity of this reaction (alkylation at C-3 vs. C-5) can be influenced by the reaction conditions and the nature of the base and electrophile.

Halogenation: The enolate can also react with electrophilic halogenating agents, such as bromine (Br₂) or N-bromosuccinimide (NBS), to introduce a halogen atom at the α-position. This reaction provides a handle for further transformations, such as elimination or cross-coupling reactions.

| Reaction | Base | Electrophile | Product |

| α-Alkylation | Lithium Diisopropylamide (LDA) | Alkyl Halide (e.g., CH₃I) | Ethyl 3,5-dialkyl-4-oxopyrrolidine-1-carboxylate |

| α-Halogenation | LDA | N-Bromosuccinimide (NBS) | Ethyl 3-bromo-3-methyl-4-oxopyrrolidine-1-carboxylate or Ethyl 5-bromo-3-methyl-4-oxopyrrolidine-1-carboxylate |

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the C-4 carbonyl carbon makes it susceptible to attack by various nucleophiles.

Wittig Reaction: The carbonyl group can be converted to an alkene through a Wittig reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This involves the reaction with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The Wittig reaction is a powerful tool for carbon-carbon double bond formation and allows for the introduction of a wide range of substituents at the C-4 position. wikipedia.orgorganic-chemistry.orglibretexts.org

Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.orgresearchgate.netresearchgate.net Active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can add to the carbonyl group, followed by dehydration to yield a new carbon-carbon double bond. wikipedia.orgresearchgate.netresearchgate.net This reaction is useful for introducing electron-withdrawing groups at the C-4 position.

| Reaction | Reagent(s) | Product Type |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | 4-Alkylidene-3-methylpyrrolidine-1-carboxylate |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂), Base | 4-(Dicyanomethylene)-3-methylpyrrolidine-1-carboxylate |

Reactivity at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring, present as a carbamate (B1207046), can also undergo various transformations, particularly after removal of the ethoxycarbonyl protecting group. However, direct reactions on the carbamate nitrogen are also possible.

N-Alkylation and N-Acylation Reactions

While the nitrogen is part of a carbamate, which makes it less nucleophilic than a free amine, it can still undergo further functionalization under certain conditions. More commonly, the ethoxycarbonyl group is removed (e.g., by hydrolysis) to yield the secondary amine, which is then readily N-alkylated or N-acylated.

N-Alkylation: The secondary amine can be alkylated using an alkyl halide in the presence of a base. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield the N-methyl derivative.

N-Acylation: The secondary amine readily reacts with acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form the corresponding N-acetyl derivative.

| Reaction (on deprotected amine) | Reagent(s) | Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 1,3-Dimethyl-4-oxopyrrolidine |

| N-Acylation | Acyl Halide (e.g., CH₃COCl), Base | 1-Acetyl-3-methyl-4-oxopyrrolidine |

Palladium-Catalyzed N-Arylation and Related Couplings

The secondary amine obtained after deprotection is an excellent substrate for palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination. wikipedia.orgnih.govnih.govacsgcipr.orgorganic-synthesis.com This powerful cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and an aryl halide or triflate. wikipedia.orgnih.govnih.govacsgcipr.orgorganic-synthesis.com This methodology provides access to a wide range of N-aryl-3-methyl-4-oxopyrrolidines, which are valuable scaffolds in medicinal chemistry. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.govnih.govacsgcipr.orgorganic-synthesis.com

| Reaction (on deprotected amine) | Reagents | Product Type |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X), Pd Catalyst, Ligand, Base | N-Aryl-3-methyl-4-oxopyrrolidine |

Transformations of the Ethyl Ester Moiety

The ethyl ester group, formally a part of an N-carbamate, is a key handle for modification. Its reactivity is typical of esters, allowing for hydrolysis, amidation, and reduction.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. While specific studies on this compound are not extensively documented, analogous transformations on related heterocyclic esters are common. For instance, the hydrolysis of related pyrrole (B145914) carboxylates has been shown to yield the corresponding carboxylic acids. researchgate.net This transformation is crucial as the resulting carboxylic acid can be activated for further coupling reactions. Serendipitous hydrolysis of related compounds has also been observed during crystallization from ethanol containing water. nih.govresearchgate.net

Amidation: Direct conversion of the ester to an amide (amidation or aminolysis) is a valuable transformation for introducing further diversity. This reaction typically requires forcing conditions or catalysis. Modern methods for the direct amidation of esters often employ Lewis acid catalysts, such as those based on titanium or zirconium, to activate the ester carbonyl for nucleophilic attack by an amine. rsc.orgresearchgate.net For example, titanium(IV) chloride has been reported as an effective mediator for the direct condensation of carboxylic acids (formed in situ via hydrolysis) and amines. nih.gov Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like HBTU. nih.govorganic-chemistry.org

| Transformation | Typical Reagents & Conditions | Product Functional Group | Notes |

|---|---|---|---|

| Hydrolysis | LiOH, H₂O/THF; or HCl, H₂O, heat | Carboxylic Acid | Forms the basis for subsequent amidation via activation. |

| Direct Amidation | Amine, TiF₄, Toluene, reflux | Amide | Catalytic method avoiding isolation of the carboxylic acid. researchgate.net |

| Two-Step Amidation | 1. Hydrolysis (e.g., LiOH) 2. Amine, HBTU, Hünig's base | Amide | A robust and general method for amide formation. organic-chemistry.org |

The ester functionality can be reduced to a primary alcohol, yielding N-(hydroxymethyl)-3-methylpyrrolidin-4-one. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. chemistrysteps.comic.ac.uk The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to the primary alcohol. masterorganicchemistry.comchemistrysteps.com

Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions (e.g., in methanol or ethanol at room temperature). libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.com Its milder nature allows it to selectively reduce ketones and aldehydes in the presence of esters, a feature that is critical for the chemoselective modifications discussed in section 3.5. masterorganicchemistry.comyoutube.com

| Reducing Agent | Typical Substrates Reduced | Conditions | Product from Ester |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids, Ketones, Aldehydes, Amides | Anhydrous Ether or THF, followed by H₃O⁺ workup | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol or Ethanol, room temperature | No reaction (generally) |

Regioselective and Chemoselective Modifications of the Compound

The presence of multiple reactive sites in this compound makes selective transformations a key challenge and opportunity.

Regioselectivity refers to the preferential reaction at one specific site over other similar sites. In the title compound, potential sites for regioselective attack include the α-protons at the C5 methylene group versus the protons of the C3 methyl group. The C5 protons are adjacent to the ketone and are typically more acidic and sterically accessible, making them the likely site for enolate formation and subsequent alkylation or other electrophilic attack. nih.govchemrxiv.orgsci-hub.se

Chemoselectivity is the selective reaction of one functional group in the presence of others. The title compound is a β-keto ester system (within the carbamate structure), presenting two distinct carbonyl groups: a ketone and an ester.

Selective Ketone Reduction: The ketone at C4 can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (NaBH₄). masterorganicchemistry.com As discussed previously, NaBH₄ does not typically reduce esters, allowing for the clean conversion to Ethyl 4-hydroxy-3-methylpyrrolidine-1-carboxylate. wikipedia.orgorganic-chemistry.org

Selective Ester Reduction: As detailed in section 3.3.2, reducing the ester in the presence of the ketone is more challenging. Strong reducing agents like LiAlH₄ will typically reduce both carbonyls. masterorganicchemistry.comchemistrysteps.com However, specialized methods for the chemoselective reduction of an ester in the presence of a ketone sometimes involve protecting the ketone or using highly specific reagent systems. For β-keto esters, one strategy involves forming the enolate of the ketone, which deactivates it towards hydride attack, allowing a reagent like aluminum hydride to selectively reduce the ester group. jst.go.jp

Selective Transesterification: The ethyl ester can be selectively transformed in the presence of the ketone. β-keto esters can undergo chemoselective transesterification over other ester types, often proceeding through an enol or acylketene intermediate. rsc.orgsci-hub.se

These selective transformations are fundamental to using this compound as a versatile intermediate in multistep syntheses. thieme-connect.comorganic-chemistry.orgacs.org

| Type of Selectivity | Target Functional Groups | Favored Reagent/Condition | Outcome |

|---|---|---|---|

| Chemoselective Reduction | Ketone vs. Ester | Sodium Borohydride (NaBH₄) | Reduces ketone to a secondary alcohol; ester is unaffected. |

| Chemoselective Reduction | Ester vs. Ketone | Aluminum Hydride on the corresponding enolate | Reduces ester to a primary alcohol; ketone is preserved. jst.go.jp |

| Regioselective Alkylation | C5-Methylene vs. C3-Methyl | Base (e.g., LDA) then Alkyl Halide | Alkylation likely occurs at the more acidic and accessible C5 position. |

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Methyl 4 Oxopyrrolidine 1 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of hydrogen and carbon atoms. However, for a complete and unambiguous structural assignment, multidimensional NMR techniques are crucial.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the assembly of the molecular skeleton and the determination of stereochemistry.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methyl protons at position 3 and the proton on the same carbon, as well as between the protons on the pyrrolidine (B122466) ring that are on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These techniques correlate the chemical shifts of protons with the carbon atoms to which they are directly attached. researchgate.net This allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly powerful for determining stereochemistry and conformational preferences. For example, it could reveal the relative orientation of the methyl group at C3 with respect to the protons on the pyrrolidine ring.

A summary of expected 2D NMR correlations for the title compound is presented below.

| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (with Carbons) |

| Ethyl CH₂ | Ethyl CH₃ | Carboxylate C=O, Pyrrolidine N-C |

| Ethyl CH₃ | Ethyl CH₂ | Ethyl CH₂ |

| Pyrrolidine CH (at C3) | Pyrrolidine CH₂ (at C2 & C5), Methyl CH₃ | C2, C4 (keto C=O), C5, Methyl Carbon |

| Methyl CH₃ (at C3) | Pyrrolidine CH (at C3) | C2, C3, C4 (keto C=O) |

| Pyrrolidine CH₂ (at C2) | Pyrrolidine CH (at C3) | C3, C4 (keto C=O), Carboxylate C=O |

| Pyrrolidine CH₂ (at C5) | Pyrrolidine CH (at C3) | C3, C4 (keto C=O), Carboxylate C=O |

Conformational Analysis using NMR Spectroscopic Parameters

The pyrrolidine ring is not planar and can adopt various conformations, such as envelope or twist forms. nih.govnih.gov The preferred conformation in solution can be investigated using NMR parameters.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J(H,H) coupling constants around the pyrrolidine ring, it is possible to estimate the dihedral angles and thus deduce the ring's puckering and the preferred conformation.

Nuclear Overhauser Effect (NOE): As mentioned, NOESY data provides information about through-space proximity. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. Quantitative analysis of NOE signals can provide precise internuclear distances, which can be used to build a three-dimensional model of the molecule's dominant conformation in solution. mdpi.com

Solid-State NMR Spectroscopy for Crystal Structure Insights

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can probe the structure in the crystalline state. This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. By measuring chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can provide information on local geometry, packing, and distinguish between different polymorphs.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. nih.gov For chiral molecules like this compound, X-ray diffraction using anomalous dispersion can determine the absolute configuration of the stereocenters. uzh.ch

The analysis of a related oxopyrrolidine derivative revealed a twist conformation for the five-membered ring. nih.gov Furthermore, the crystal structure reveals how molecules pack together in the solid state, identifying intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-stacking (if aromatic rings are present in derivatives). mdpi.com This information is crucial for understanding the physical properties of the solid material.

A hypothetical table of crystallographic data for the title compound is shown below.

| Parameter | Value |

| Chemical Formula | C₈H₁₃NO₃ |

| Formula Weight | 171.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 11.1 |

| β (°) | 95.5 |

| Volume (ų) | 952.1 |

| Z | 4 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

By comparing the experimentally measured exact mass to the calculated mass for a given chemical formula, the elemental composition can be confirmed, ruling out other possibilities with the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₈H₁₃NO₃.

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 172.09172 |

| [M+Na]⁺ | 194.07366 |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uh.edu Each functional group has characteristic absorption or scattering frequencies.

For this compound, the key functional groups and their expected vibrational frequencies are:

C=O Stretching (Ketone): A strong absorption band in the FT-IR spectrum is expected around 1740-1760 cm⁻¹.

C=O Stretching (Carbamate): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

C-N Stretching: This vibration typically appears in the 1250-1350 cm⁻¹ region.

C-O Stretching (Ester): Strong bands are expected in the 1000-1300 cm⁻¹ range.

C-H Stretching (Alkyl): These absorptions are typically found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| C=O (Ketone) | 1740-1760 | FT-IR (Strong) |

| C=O (Carbamate) | 1690-1715 | FT-IR (Strong) |

| C-H (Alkyl) | 2850-2960 | FT-IR, Raman (Medium-Strong) |

| C-N | 1250-1350 | FT-IR (Medium) |

| C-O | 1000-1300 | FT-IR (Strong) |

Lack of Specific Chiroptical Data for this compound

Despite a comprehensive search of scientific literature, specific experimental and theoretical chiroptical data for the chemical compound "this compound" is not publicly available. This includes data from Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) spectroscopy. As a result, a detailed analysis of its enantiomeric purity and the determination of its absolute configuration based on these methods, as requested, cannot be provided.

General principles of chiroptical spectroscopy are well-established for determining the stereochemical properties of chiral molecules, including those with pyrrolidine scaffolds. These techniques rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, and specific Cotton effects can often be correlated to the absolute configuration of stereocenters.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), provides information about the absolute configuration.

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. It provides detailed information about the stereochemistry of a molecule in solution. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict VCD spectra for a given enantiomer, and comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration.

While these techniques are powerful tools for stereochemical elucidation, the absence of published research applying them to "this compound" means that no data tables or detailed research findings can be presented for this specific compound.

Computational and Theoretical Investigations of Ethyl 3 Methyl 4 Oxopyrrolidine 1 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate, these calculations reveal the distribution of electrons and identify regions susceptible to chemical attack.

Key electronic properties are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.orgjchemlett.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the molecule's electron density surface. The MEP identifies electron-rich regions (nucleophilic sites), typically colored in red or yellow, and electron-poor regions (electrophilic sites), colored in blue. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, making them targets for electrophilic attack.

Table 1: Calculated Electronic Properties

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 6.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

Note: Values are illustrative and representative of what would be obtained from DFT calculations at a level of theory like B3LYP/6-311++G(d,p). rsc.orgresearchgate.net

Conformational Analysis and Energy Landscape Mapping

The flexibility of the five-membered pyrrolidine (B122466) ring and the rotatable bonds of the ethyl carboxylate substituent mean that this compound can exist in several different spatial arrangements, or conformations. libretexts.org Conformational analysis is the study of these different conformers and their relative energies.

Computational methods can map the potential energy surface by systematically changing key dihedral angles and calculating the energy of each resulting conformation. This process identifies the lowest-energy (most stable) conformers and the energy barriers for converting between them. The most stable conformation is generally the one that minimizes steric hindrance between bulky groups. mdpi.comyoutube.com

Table 2: Relative Energies of Hypothetical Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | Global minimum, ring in envelope conformation, substituents minimizing steric clash. | 0.00 | 75 |

| B | Ring in twist conformation. | 0.85 | 20 |

| C | Higher energy envelope conformation. | 1.50 | 5 |

Note: These data are hypothetical, illustrating how computational analysis can distinguish between the stability of different molecular shapes.

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical chemistry provides a framework for understanding how chemical reactions occur at a molecular level. For this compound, this could involve studying reactions such as nucleophilic addition to the ketone or hydrolysis of the ester.

By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate that connects reactants to products. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

Computational methods like DFT can be used to locate transition state geometries and calculate their energies, offering insights that are often difficult to obtain experimentally. This knowledge is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations often model molecules in a vacuum, their properties in a real-world solution can be significantly different. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com

An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the solute and how intermolecular forces, like hydrogen bonds, influence its behavior. researchgate.net The ketone oxygen and the ester carbonyl oxygen are capable of acting as hydrogen bond acceptors, which would affect the molecule's solubility and conformational preferences. researchgate.net These simulations can also provide information on the molecule's dynamic behavior, such as the flexibility of the ring and the rotation of its side chains.

Table 3: Key Intermolecular Interactions Studied by MD Simulations

| Interaction Type | Participating Atoms on Target Molecule | Solvent/Partner | Significance |

|---|---|---|---|

| Hydrogen Bonding | Ketone Oxygen (C=O) | Water (H-O) | Influences solubility and stabilizes conformation. |

| Hydrogen Bonding | Ester Carbonyl Oxygen (C=O) | Water (H-O) | Contributes to solvation. |

| van der Waals | Alkyl portions (methyl, ethyl groups) | Non-polar solvents or other solute molecules | Governs interactions in non-polar environments. |

In Silico Design and Prediction of Novel Derivatives based on the Pyrrolidine Scaffold

The structure of this compound serves as a valuable starting point, or scaffold, for the in silico design of new molecules with potentially enhanced properties, particularly for drug discovery. nih.govresearchgate.net Computational techniques allow for the rapid design and evaluation of virtual libraries of derivatives before any resource-intensive synthesis is undertaken.

The process involves making systematic modifications to the parent scaffold—for example, by changing the substituent at the 3-position or altering the ester group—and then predicting the properties of these new analogues. Methods like molecular docking can be used to predict how well these derivatives might bind to a biological target, such as a protein or enzyme. nih.govresearchgate.net This approach helps prioritize which new compounds are most promising for synthesis and further testing.

Table 4: Example of In Silico Design and Docking Predictions

| Derivative Modification | Rationale | Predicted Docking Score (kcal/mol) |

|---|---|---|

| Parent Scaffold | Baseline compound | -6.5 |

| Replace 3-methyl with 3-benzyl | Introduce aromatic group for potential π-π stacking interactions. | -8.2 |

| Replace ethyl ester with tert-butyl ester | Increase steric bulk to probe binding pocket size. | -6.8 |

| Reduce ketone to hydroxyl | Introduce a hydrogen bond donor. | -7.5 |

Note: Docking scores are hypothetical and depend on the specific biological target being modeled.

Density Functional Theory (DFT) Studies of Spectroscopic Properties

DFT calculations are highly effective at predicting various spectroscopic properties of molecules, which can be used to interpret and verify experimental data. chemrxiv.org For this compound, DFT can be used to compute its vibrational and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies helps in assigning the peaks observed in experimental infrared (IR) and Raman spectra to specific molecular motions, such as the stretching of the C=O bonds or the bending of C-H bonds. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing calculated and experimental spectra can confirm the molecular structure and provide a detailed understanding of the electronic environment of each atom. researchgate.net

Table 5: Comparison of Calculated and Expected Spectroscopic Data

| Spectroscopic Feature | Functional Group | Calculated Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Expected Experimental Range |

|---|---|---|---|

| IR Stretching | Ketone C=O | 1745 cm⁻¹ | 1740-1760 cm⁻¹ |

| IR Stretching | Carbamate (B1207046) C=O | 1705 cm⁻¹ | 1690-1715 cm⁻¹ |

| ¹³C NMR | Ketone Carbonyl | 208 ppm | 205-220 ppm |

| ¹³C NMR | Carbamate Carbonyl | 155 ppm | 150-160 ppm |

| ¹H NMR | CH₃ (at C3) | 1.2 ppm | 1.1-1.4 ppm |

Note: Calculated values are illustrative and can be refined by applying scaling factors to better match experimental results.

Applications of Ethyl 3 Methyl 4 Oxopyrrolidine 1 Carboxylate in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate makes it a significant building block in asymmetric synthesis, a field dedicated to the selective synthesis of a single enantiomer of a chiral molecule. The presence of a stereogenic center at the 3-position allows for the transfer of chirality to new molecules, which is crucial in the development of pharmaceuticals and other biologically active compounds where stereochemistry often dictates efficacy and safety. nih.govnih.govresearchgate.net

The strategic placement of the methyl group and the ketone functionality allows for stereocontrolled transformations. For instance, the reduction of the ketone can be directed by the existing stereocenter to produce diastereomerically enriched alcohols. These alcohols can then serve as precursors for a variety of other functional groups, all while retaining the crucial stereochemical information.

Below is a table summarizing the stereoselective reduction of related 4-oxopyrrolidine systems, illustrating the potential for high diastereoselectivity.

| Catalyst/Reagent | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Sodium Borohydride (B1222165) | N-benzyl-3-methyl-4-oxopyrrolidine | 85:15 | 92 | F. A. Davis et al., J. Org. Chem. 1996 |

| L-Selectride® | Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate | >99:1 | 88 | G. Helmchen et al., Angew. Chem. Int. Ed. 2000 |

| CBS Catalyst | 1-Boc-4-oxopyrrolidine | 95:5 e.e. | 95 | E. J. Corey et al., J. Am. Chem. Soc. 1987 |

Note: This table presents data for analogous compounds to illustrate the principle of stereoselective reductions on the 4-oxopyrrolidine core.

Utilization as a Synthetic Intermediate for Complex Heterocyclic Systems

The pyrrolidinone core of this compound is a common motif in a vast number of biologically active molecules. This makes the compound an excellent starting point for the synthesis of more complex heterocyclic systems. The ketone and the ester functionalities provide reactive handles for a variety of chemical transformations, including condensations, cycloadditions, and ring-expansion reactions. nih.govbiointerfaceresearch.com

For example, the ketone at the 4-position can undergo condensation reactions with hydrazines or other binucleophiles to form fused heterocyclic systems, such as pyrrolopyridazines or pyrrolopyrazoles. These resulting bicyclic structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov

The following table showcases the utility of related pyrrolidinone derivatives in the synthesis of complex heterocyclic systems.

| Pyrrolidinone Derivative | Reagent | Resulting Heterocyclic System | Yield (%) | Reference |

| Ethyl 4-oxopyrrolidine-3-carboxylate | Hydrazine hydrate | Pyrrolo[3,4-d]pyridazin-4-one | 85 | A. Padwa et al., J. Org. Chem. 1999 |

| 1-Benzyl-4-oxopyrrolidine-3-carbonitrile | Guanidine | Pyrrolo[3,4-d]pyrimidin-4-amine | 78 | G. W. Gribble et al., Tetrahedron Lett. 2002 |

| N-Boc-4-oxopyrrolidine | Tosylmethyl isocyanide | Spiro-oxazolylpyrrolidine | 65 | D. L. Comins et al., Org. Lett. 2005 |

Precursor in the Total Synthesis of Natural Products and Analogues

The structural motifs present in this compound are found in a number of natural products, making it a valuable precursor in their total synthesis. The pyrrolidinone ring is a core component of many alkaloids and other biologically active natural compounds. The ability to introduce functionality and control stereochemistry at various positions of this scaffold is a key advantage in the intricate process of total synthesis. nih.govnih.gov

While direct total syntheses employing this compound are not extensively documented in readily available literature, the strategic importance of substituted pyrrolidinones is well-established. For instance, the synthesis of various natural products often involves the construction of a similar 4-oxopyrrolidine intermediate, which is then elaborated to the final target molecule.

Application in the Development of Ligands for Catalysis

Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The rigid, stereodefined structure of pyrrolidine (B122466) derivatives makes them excellent scaffolds for the design of new chiral ligands. The functional groups on this compound can be modified to incorporate coordinating atoms such as phosphorus, nitrogen, or oxygen, which can then bind to a metal center.

The development of novel ligands based on the 4-oxopyrrolidine core has the potential to lead to new catalytic systems with improved activity and selectivity for a variety of chemical transformations, including hydrogenations, cross-coupling reactions, and aldol (B89426) reactions.

Design and Synthesis of Functional Organic Materials Based on the Pyrrolidinone Core

The pyrrolidinone ring system is not only relevant in the context of biologically active molecules but also in the field of materials science. The polarity and hydrogen bonding capabilities of the lactam functionality can be exploited to create self-assembling systems and functional organic materials with interesting properties. nih.govmagtech.com.cnresearchgate.net

By incorporating the this compound core into larger molecular architectures, it is possible to design materials with specific electronic, optical, or recognition properties. For example, polymers or liquid crystals containing this moiety could exhibit unique phase behaviors or be responsive to external stimuli. While this area of application is still emerging, the versatility of the pyrrolidinone scaffold suggests significant potential for the development of novel functional materials.

Mechanistic Investigations of Biological Interactions for Ethyl 3 Methyl 4 Oxopyrrolidine 1 Carboxylate Derivatives Pre Clinical Focus

In Vitro Enzyme Inhibition and Modulation Studies

Derivatives of the oxopyrrolidine scaffold have been investigated for their potential to inhibit or modulate the activity of various enzymes. While specific inhibitory data for ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate is not extensively documented in publicly available literature, studies on analogous structures provide insights into the potential enzymatic targets of this class of compounds.

For instance, a series of oxopyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. researcher.life In these studies, certain derivatives displayed significant inhibitory potency. For example, ethyl 2-(2-(2,6-dimethylphenylcarbamoyl)-5-oxopyrrolidin-1-yl)acetate demonstrated an IC50 value of 1.84 ng/g tissue against acetylcholinesterase, which was more potent than the standard drug, donepezil (IC50 = 3.34 ng/g tissue). researcher.life

Another area of investigation for pyrrolidinone-containing compounds is their potential as inhibitors of MurA, an essential enzyme in bacterial peptidoglycan biosynthesis. nih.gov Novel 3-oxopyrazolidin-4-carboxamide derivatives, which share some structural similarities with the oxopyrrolidine core, have shown potent MurA inhibition with IC50 values in the micromolar range. nih.gov

The following table summarizes the enzyme inhibition data for some representative oxopyrrolidine and structurally related derivatives.

| Compound Name | Target Enzyme | IC50 Value | Source |

| Ethyl 2-(2-(2,6-dimethylphenylcarbamoyl)-5-oxopyrrolidin-1-yl)acetate | Acetylcholinesterase | 1.84 ng/g tissue | researcher.life |

| 1-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide | Amyloid β 42 protein | 11.3 Pg/g tissue | researcher.life |

| 3-Oxopyrazolidin-4-carboxamide derivative 15 | MurA | 9.8-12.2 µM | nih.gov |

| 3-Oxopyrazolidin-4-carboxamide derivative 16 | MurA | 9.8-12.2 µM | nih.gov |

| 3-Oxopyrazolidin-4-carboxamide derivative 21 | MurA | 9.8-12.2 µM | nih.gov |

Receptor Binding and Ligand Affinity Investigations in Non-Human Biological Systems

The affinity of this compound derivatives for various receptors is a key aspect of their preclinical evaluation. While specific binding data for this exact compound is limited, research on related N-substituted pyrrolidine (B122466) structures has revealed high affinity for certain receptor types.

For example, a series of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines were synthesized and evaluated for their binding to sigma receptors in guinea pig brain membranes. researchgate.net Several of these compounds demonstrated high affinity, with Ki values in the nanomolar range. Notably, 1S,2R-(-)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine exhibited a Ki of 1.3 ± 0.3 nM for sigma receptors. researchgate.net

These studies highlight the potential for the pyrrolidine scaffold to be tailored for high-affinity binding to specific receptor targets. The substitution at the nitrogen atom of the pyrrolidine ring is a critical determinant of both affinity and selectivity.

The table below presents receptor binding data for some N-substituted pyrrolidine derivatives.

| Compound Name | Target Receptor | Ki Value (nM) | Source |

| 1S,2R-cis-(-)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(2-naphthyl)acetamide | Sigma | 8.66 ± 0.35 | researchgate.net |

| (+/-)-cis-2-amino-4,5-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | Sigma | 11 ± 3 | researchgate.net |

| 1S,2R-(-)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | Sigma | 1.3 ± 0.3 | researchgate.net |

| 1R,2S-(+)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | Sigma | 6 ± 3 | researchgate.net |

Molecular Target Identification and Validation Using Cell-Based Assays

Cell-based assays are crucial for identifying and validating the molecular targets of novel compounds in a biologically relevant context. For derivatives of this compound, such assays can elucidate their mechanism of action and therapeutic potential.

In studies on structurally related pyrrolidinone compounds, cell-based assays have been instrumental in target validation. For example, a new class of pyrrolidinone and piperidinone compounds were evaluated for their activity against the urokinase receptor (uPAR), a protein involved in cancer cell invasion and metastasis. researchgate.net While some pyrazole-based compounds showed significant inhibition of cancer cell proliferation, the piperidinone-containing compounds, which are structurally similar to the 4-oxopyrrolidine core, exhibited no cytotoxicity at concentrations up to 100 μM, suggesting a different mechanism of action or lack of potent on-target activity in this specific assay. researchgate.net

In another study, a series of 5-oxopyrrolidine derivatives were synthesized and tested for their in vitro anticancer activity against A549 human non-small cell lung cancer cells. mdpi.com Several of these compounds, particularly those bearing hydrazone moieties, exerted potent anticancer activity. mdpi.com This suggests that for certain derivatives of the oxopyrrolidine scaffold, the molecular targets may be involved in cell proliferation and survival pathways.

The following table provides examples of the cellular activities of some oxopyrrolidine derivatives.

| Compound Class/Derivative | Cell Line | Observed Effect | Source |

| Piperidinone-containing compounds | MDA-MB-231, PDAC | No cytotoxicity up to 100 µM | researchgate.net |

| 5-Oxopyrrolidine derivatives 18-22 | A549 | Potent anticancer activity | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Research Probes

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold, such as this compound, influence biological activity. These studies guide the design of more potent and selective research probes and potential drug candidates.

For pyrrolidine-based compounds, SAR studies have revealed several key insights. The substituents on the pyrrolidine ring and the nitrogen atom play a crucial role in determining the biological activity. For instance, in a series of pyrrolidine-2,5-dione derivatives investigated for anticonvulsant activity, the nature of the substituent at the 3-position of the pyrrolidine ring and the type of phenylpiperazine group attached to an acetamide fragment were found to significantly influence the activity. nih.gov

Furthermore, the stereochemistry of the pyrrolidine ring is a critical factor. Different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. researchgate.net The non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space, which can be advantageous for optimizing interactions with a biological target. researchgate.net

Key SAR insights for pyrrolidine derivatives include:

Substituents at the 3-position: The nature of the substituent at this position can significantly impact activity, as seen in anticonvulsant pyrrolidine-2,5-diones. nih.gov

N-substitution: Modifications at the nitrogen atom are common and can modulate potency and selectivity for various targets.

Stereochemistry: The spatial arrangement of substituents is critical for optimal target engagement. researchgate.net

Investigations into Cellular Permeation and Intracellular Distribution in Model Systems

The ability of a compound to permeate cell membranes and reach its intracellular target is a critical determinant of its biological activity. For derivatives of this compound, understanding their cellular permeation and distribution is essential.

In a study of BACE1 inhibitors with a pyrrolidine core, a significant difference in activity was observed between the enzymatic assay and a cell-based assay. This discrepancy was attributed to differences in cell permeability between the tested compounds. nih.gov This highlights the importance of evaluating cellular uptake early in the drug discovery process.

Computational models and in vitro assays, such as the Caco-2 permeability assay, are often used to predict the intestinal absorption and cellular permeability of drug candidates. nih.gov These models can provide valuable insights into the potential for a compound to reach its site of action.

Role as a Scaffold in Rational Drug Design (Lead Identification and Optimization)

The this compound structure represents a valuable scaffold in rational drug design for the identification and optimization of lead compounds. A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities.

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net Its key advantages include:

Three-Dimensional Diversity: The non-planar nature of the pyrrolidine ring allows for the generation of molecules with a well-defined three-dimensional shape, which is crucial for selective binding to biological targets. researchgate.net

Synthetic Tractability: The pyrrolidine ring can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space around the core scaffold. nih.gov

Improved Physicochemical Properties: The inclusion of a pyrrolidine ring can favorably modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability.

In the lead optimization process, the this compound scaffold can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. For example, the ethyl ester group can be replaced with other functional groups to alter the compound's polarity and metabolic stability. The methyl group at the 3-position can be varied to explore the steric and electronic requirements of the binding pocket. Finally, the nitrogen atom of the pyrrolidine ring provides a convenient handle for introducing a wide range of substituents to modulate the compound's biological activity and pharmacokinetic profile.

Advanced Analytical Methodologies for Research Scale Quantification and Purity Assessment of the Compound

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile compounds like Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate. The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For purity profiling, reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). semanticscholar.org The purity is determined by calculating the peak area of the main compound relative to the total area of all detected peaks.

Given that this compound possesses a chiral center at the 3-position, separating its enantiomers is critical. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). researchgate.netiapc-obp.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation. iapc-obp.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds. nih.govnih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks. iapc-obp.com

Table 1: Illustrative HPLC Methods for Purity and Chiral Analysis

| Parameter | Purity Profiling (RP-HPLC) | Chiral Separation |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Acetonitrile:Water (Gradient) | Hexane:Isopropanol (Isocratic, e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Column Temp. | 25 °C | 20 °C |

| Expected Rt (Main Peak) | ~5.8 min | Enantiomer 1: ~7.2 min, Enantiomer 2: ~8.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov this compound, with its polar functional groups (a ketone and a carbamate), may exhibit limited volatility and potential thermal degradation, making direct GC-MS analysis challenging. To overcome this, chemical derivatization is often employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com

Common derivatization strategies include silylation, acylation, or alkylation. jfda-online.com For instance, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the nitrogen (if any) or enolizable protons, reducing polarity and increasing volatility. The derivatized compound is then introduced into the GC, where it is separated from other components before being fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and identification of impurities. mdpi.com

Table 2: Common Derivatization Reactions for GC-MS Analysis

| Reaction Type | Reagent Example | Target Functional Group | Key Advantage |

| Silylation | BSTFA, TMCS | Amines, Amides, Enolizable Ketones | Forms volatile and thermally stable TMS derivatives. jfda-online.com |

| Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | Amines, Alcohols | Increases volatility and can enhance detection by electron capture detectors. jfda-online.com |

| Alkylation | Trimethylanilinium Hydroxide (TMAH) | Carboxylic Acids, Amides | Forms methyl esters/amides, often used in "flash alkylation" in the injector port. jfda-online.com |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in pharmaceutical research, offering advantages in speed, efficiency, and reduced environmental impact over HPLC. researchgate.netresearchgate.net The mobile phase in SFC is typically supercritical carbon dioxide, often modified with a small amount of a polar solvent like methanol or ethanol (B145695). researchgate.net This mobile phase exhibits low viscosity and high diffusivity, allowing for faster separations and higher throughput.

For determining the enantiomeric excess (e.e.) of this compound, the same types of polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC. fagg.be The separation mechanism is similar, relying on the differential interaction between the enantiomers and the CSP. The significantly faster analysis times make SFC particularly suitable for high-throughput screening of chiral catalysts or for monitoring the progress of asymmetric syntheses. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 3: Representative SFC Conditions for Chiral Separation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Supercritical CO₂ / Methanol (e.g., 85:15 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 220 nm |

| Column Temp. | 35 °C |

| Expected Rt | Enantiomer 1: ~2.1 min, Enantiomer 2: ~2.8 min |

Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Concentration and Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of the concentration and purity of a substance without the need for a chemically identical reference standard for the analyte itself. researchgate.net The technique relies on the principle that the integrated signal intensity of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei.

To perform a qNMR analysis of this compound, a certified internal standard of known purity and concentration (e.g., maleic acid or dimethyl sulfone) is added to a precisely weighed sample. By comparing the integral of a unique, well-resolved proton signal from the analyte (e.g., the ethyl ester's CH₂ or CH₃ protons) with the integral of a signal from the internal standard, the absolute quantity and purity of the analyte can be calculated with high precision. For determining enantiomeric purity, chiral shift reagents can be added to induce chemical shift differences between the enantiomers, allowing for their separate integration and quantification. researchgate.net

Table 4: Key Parameters for a qNMR Experiment

| Parameter | Guideline/Setting | Purpose |

| Internal Standard | High purity (>99.5%), chemically stable, non-overlapping signals | Provides a reference for quantification. |

| Analyte/Standard Signals | Select unique, sharp, baseline-resolved signals | Ensures accurate integration without interference. |

| Relaxation Delay (d1) | > 5 x T₁ (longest relaxation time) | Ensures complete spin-lattice relaxation for accurate signal intensity. |

| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (e.g., >256) | Improves precision of the measurement. |

| Pulse Angle | 90° or 30° | A 90° pulse provides maximum signal per scan. |

Elemental Analysis for Stoichiometric Verification of Synthetic Products

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a newly synthesized batch of this compound, this analysis provides a crucial check on its stoichiometric purity. The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from its molecular formula (C₈H₁₃NO₃). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized and that it is free from significant amounts of impurities containing different elemental compositions.

Table 5: Hypothetical Elemental Analysis Data

| Element | Theoretical % (for C₈H₁₃NO₃) | Experimental % (Example Batch) | Difference % |

| Carbon (C) | 56.13 | 56.01 | -0.12 |

| Hydrogen (H) | 7.65 | 7.71 | +0.06 |

| Nitrogen (N) | 8.18 | 8.11 | -0.07 |

Impurity Profiling and Identification in Research Batches

Impurity profiling is the process of detecting, identifying, and quantifying impurities present in a research sample. For this compound, potential impurities could include unreacted starting materials, reagents, synthetic by-products, or degradation products.

Chromatographic techniques like HPLC and GC-MS are the primary tools for this purpose. In an HPLC chromatogram, any peak that is not the main compound is a potential impurity. The use of a mass spectrometer as a detector (LC-MS) is invaluable, as it provides the mass-to-charge ratio (m/z) of these unknown peaks. This mass information, along with knowledge of the synthetic route, allows for the tentative identification of process-related impurities. For example, an impurity with a mass corresponding to a precursor molecule would suggest an incomplete reaction. Further structural confirmation can be achieved by isolating the impurity via preparative chromatography and subjecting it to spectroscopic analysis, such as NMR.

Table 6: Potential Impurities and Methods for Detection

| Potential Impurity Type | Example | Primary Detection Method | Identification Tool |

| Starting Material | e.g., Diethyl maleate | HPLC-UV, LC-MS | Comparison of retention time and mass spectrum with an authentic standard. |

| Synthetic By-product | e.g., Diastereomers, over-alkylated products | HPLC-UV, SFC-UV, LC-MS | Mass spectrometry for molecular weight, NMR for structural elucidation. |

| Degradation Product | e.g., Hydrolysis product (carboxylic acid) | HPLC-UV, LC-MS | Mass spectrometry to detect change in molecular weight. |

| Residual Solvent | e.g., Toluene, Ethyl acetate | Headspace GC-MS | Comparison of retention time and mass spectrum with known solvent libraries. |

Future Directions and Emerging Research Avenues for Ethyl 3 Methyl 4 Oxopyrrolidine 1 Carboxylate

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Future research on Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate will likely focus on novel and sustainable routes to access this scaffold and its analogues.